(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid (1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 646995-45-1
VCID: VC21311453
InChI: InChI=1S/C10H8F2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m1/s1
SMILES: C1=CC=C(C=C1)C2C(C2(F)F)C(=O)O
Molecular Formula: C10H8F2O2
Molecular Weight: 198.17 g/mol

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid

CAS No.: 646995-45-1

Cat. No.: VC21311453

Molecular Formula: C10H8F2O2

Molecular Weight: 198.17 g/mol

* For research use only. Not for human or veterinary use.

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid - 646995-45-1

Specification

CAS No. 646995-45-1
Molecular Formula C10H8F2O2
Molecular Weight 198.17 g/mol
IUPAC Name (1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H8F2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m1/s1
Standard InChI Key ZJTJSILEHUGFMC-SFYZADRCSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)C(=O)O
SMILES C1=CC=C(C=C1)C2C(C2(F)F)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2C(C2(F)F)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator